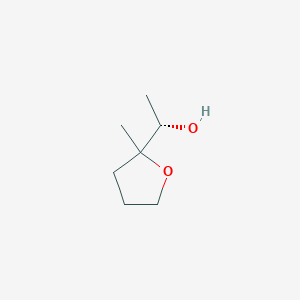

(1S)-1-(2-methyloxolan-2-yl)ethan-1-ol

Description

Properties

IUPAC Name |

(1S)-1-(2-methyloxolan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6(8)7(2)4-3-5-9-7/h6,8H,3-5H2,1-2H3/t6-,7?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKSTGJPHCKRJC-PKPIPKONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCCO1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1(CCCO1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1S)-1-(2-methyloxolan-2-yl)ethan-1-ol, also known as 2-methyloxolane ethanol, is an organic compound belonging to the class of alcohols. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and fragrance formulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological interactions, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a methyloxolane ring attached to an ethan-1-ol group. This unique configuration contributes to its distinct chemical properties and biological activities.

| Property | Value |

|---|---|

| CAS Number | 20225-24-5 |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.19 g/mol |

| Boiling Point | 150 °C |

| Solubility | Soluble in water and organic solvents |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl group in the alcohol structure allows for hydrogen bonding, which can influence protein conformation and enzymatic activity.

Key Mechanisms:

- Enzyme Modulation: The compound may act as a modulator for certain enzymes, potentially affecting metabolic pathways.

- Receptor Interaction: It has been suggested that this compound can interact with specific receptors, influencing cellular signaling pathways.

Biological Studies and Findings

Recent studies have investigated the biological effects of this compound in various contexts:

Antimicrobial Activity

A study measuring the minimum inhibitory concentration (MIC) of several compounds, including this compound, found that it exhibited significant antimicrobial properties against specific bacterial strains. The MIC values indicated that this compound could inhibit bacterial growth effectively.

Case Study: Odorant Receptor Interaction

Research examining the interaction of various odorants with olfactory receptors found that this compound showed competitive inhibition against certain odorant receptors. This suggests its potential role in modulating olfactory responses, which could be beneficial in fragrance formulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| (R)-1-(2-methyloxolan-2-yl)ethan-1-ol | Alcohol | Moderate antimicrobial activity |

| 2-Methyloxolane | Ether | Limited biological activity |

| Ethanol | Simple Alcohol | Broad-spectrum antimicrobial activity |

Applications in Medicine and Industry

Given its promising biological activities, this compound is being explored for various applications:

Pharmaceutical Applications

Research is ongoing to evaluate its potential as a therapeutic agent in treating infections or modulating metabolic pathways.

Fragrance Industry

The compound's interaction with olfactory receptors positions it as a valuable ingredient in the formulation of fragrances and flavorings.

Scientific Research Applications

Chemistry

(1S)-1-(2-methyloxolan-2-yl)ethan-1-ol serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions:

- Oxidation : Converts to 1-(2-methyloxolan-2-yl)ethanone.

- Reduction : Forms the corresponding alkane derivative.

- Substitution : Hydroxyl group can be replaced with other functional groups, enhancing the compound's versatility for further applications.

Biology

In biological research, this compound is used as a probe to study enzyme mechanisms and metabolic pathways. Its interactions with biological systems can provide insights into:

- Enzyme Activity : Understanding the role of specific enzymes in metabolic processes.

- Drug Development : Potential use in designing new pharmaceuticals targeting specific biological pathways.

Industrial Applications

This compound is also explored for various industrial applications, including:

- Polymer Production : As a monomer or additive in the synthesis of polymers and coatings.

- Chemical Intermediates : Utilized in the production of specialty chemicals due to its functional groups that allow for chemical transformations.

Case Study 1: Organic Synthesis

A study demonstrated the utility of this compound in synthesizing complex organic compounds. Researchers successfully used it as a precursor for developing new polymeric materials with enhanced properties, showcasing its significance in material science.

Case Study 2: Biological Probing

In another investigation, this compound was employed to study its effects on specific enzyme pathways in cellular metabolism. The findings indicated that this compound could modulate enzyme activity, providing a foundation for future drug development targeting metabolic disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Chiral Alcohols with Aromatic Substitutents

(1R/S)-1-(3-Chlorophenyl)ethan-1-ol ():

- Structure : Features a chlorinated phenyl group instead of the oxolane ring.

- Properties : Higher molecular weight (156.6 g/mol) and aromaticity enhance lipophilicity compared to the oxolane-based compound.

- Applications : Used as chiral intermediates in drug synthesis. The absence of a cyclic ether may reduce metabolic stability compared to the oxolane derivative .

Glycol Ethers: Linear vs. Cyclic Structures

2-Methoxyethanol ():

- Structure : Linear glycol ether with a methoxy and hydroxyl group.

- Properties: Lower molecular weight (76.09 g/mol) and higher volatility (boiling point: 124–125°C). Known for reproductive toxicity (GHS08 classification).

- Comparison : The cyclic oxolane in the target compound likely reduces volatility and may alter toxicity profiles due to restricted molecular flexibility .

2-(2-Methoxyethoxy)ethanol ():

- Structure : Contains two ether linkages and a terminal hydroxyl group.

- Properties: Higher boiling point (194°C) due to increased chain length. Classified as hazardous (GHS08), similar to 2-methoxyethanol.

- Contrast : The target compound’s cyclic structure may improve hydrolytic stability compared to linear glycol ethers .

Complex Indolyl Ether Derivatives ()

Indolyl Propanol Derivatives:

- Structure: Incorporate methoxy-substituted indole rings and phenoxyethylamino groups.

- Properties: Larger molecular weights (>350 g/mol) and multifunctional groups enable diverse biological activities (e.g., antiarrhythmic, α/β-adrenoceptor binding).

- Comparison : The target compound’s simpler structure lacks the indole moiety, likely limiting direct biological activity but enhancing synthetic accessibility .

Data Table: Key Properties of Compared Compounds

Preparation Methods

Reduction of 2-Deoxy-D-Ribose to Ribitol

- Reagents: Sodium borohydride (NaBH4)

- Conditions: Aqueous or alcoholic medium, mild temperature

- Outcome: Reduction of the aldehyde group in 2-deoxy-D-ribose to form ribitol with yields exceeding 90%.

Acid-Catalyzed Dehydration and Cyclization

- Reagents: 2 M hydrochloric acid (HCl) aqueous solution

- Conditions: Controlled acidic environment to promote intramolecular cyclization

- Outcome: Formation of the oxolane ring via dehydration and cyclization, yielding (2R,3S)-2-(hydroxymethyl)oxolan-3-ol or related derivatives.

Functional Group Manipulation

- Selective tosylation: Attempts to selectively tosylate the primary hydroxyl group using tosyl chloride (TsCl) yielded a mixture of mono- and ditosylated products, which were separated chromatographically.

- Quaternization reactions: Tosylated derivatives were reacted with various amines to form ammonium salts, demonstrating the versatility of the oxolane scaffold for further functionalization.

Synthesis Challenges and Solutions

- Selective functionalization: Achieving selective substitution on the oxolane ring is challenging due to the presence of multiple hydroxyl groups. Optimization of reaction conditions and stoichiometry is necessary to favor mono-substitution.

- Stereochemical control: Maintaining the (1S) stereochemistry requires careful control of reaction conditions, especially during cyclization and reduction steps.

- Purification: Chromatographic techniques are essential to separate mono- and polysubstituted products and to isolate the desired compound with high purity.

Summary of Key Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction of 2-deoxy-D-ribose | NaBH4, aqueous/alcoholic medium | >90 | Efficient conversion to ribitol |

| Dehydration and cyclization | 2 M HCl aqueous solution | Moderate | Formation of oxolane ring with desired stereochemistry |

| Selective tosylation | Tosyl chloride, varied conditions | ~56 | Mixture of mono- and ditosyl derivatives formed |

| Quaternization with amines | Aliphatic/aromatic amines, solvent-free or solvent methods | 44–89 | Yields depend on amine and method used |

Analytical Characterization

- NMR Spectroscopy: 1H and 13C NMR confirm the structure and substitution pattern. Chemical shifts of carbons adjacent to functional groups (e.g., C-5 carbon near ammonium salts) are diagnostic.

- Mass Spectrometry: MALDI-TOF MS confirms molecular masses of intermediates and final products.

- IR Spectroscopy: Characteristic bands for C-N and C-O bonds support functional group assignments.

- X-ray Crystallography: Single-crystal X-ray diffraction has been used to confirm stereochemistry and molecular conformation in related derivatives.

Research Findings and Applications

- The oxolane ring system in this compound is a key motif in biologically active molecules, including muscarine analogues.

- The synthetic strategies developed for related compounds enable the preparation of derivatives with potential pharmaceutical applications, such as antimicrobial agents.

- Optimization of synthesis methods continues to be an area of active research to improve yields, selectivity, and scalability.

Q & A

Q. What are the recommended synthetic routes for (1S)-1-(2-methyloxolan-2-yl)ethan-1-ol, and how can stereochemical purity be ensured?

Methodological Answer:

- Synthesis Pathways : The compound’s chiral secondary alcohol structure suggests asymmetric hydrogenation or enzymatic resolution as viable routes. For example, hydrogenation of a ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) can yield enantiomerically pure products. Refer to protocols in dihydroflavonol synthesis (e.g., hydrogenation of ketones to secondary alcohols in Scheme 4 of ).

- Stereochemical Validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry. Compare optical rotation with literature values. For absolute configuration, employ X-ray crystallography or electronic circular dichroism (ECD) with computational modeling .

Q. How can researchers optimize experimental conditions to minimize degradation of this compound during prolonged studies?

Methodological Answer:

- Stabilization Techniques : Store samples under inert atmospheres (N₂/Ar) at low temperatures (−20°C). Avoid prolonged exposure to light or moisture. For aqueous systems, consider continuous cooling (as in ) to slow organic degradation.

- Monitoring : Use real-time FTIR or NMR to track structural integrity. Degradation products can be identified via GC-MS or LC-HRMS .

Advanced Research Questions

Q. What catalytic systems are effective for functionalizing this compound, and how do reaction mechanisms differ under varying conditions?

Methodological Answer:

- Catalyst Selection : Palladium or copper catalysts (e.g., CuI/ligand systems) enable cross-coupling or photo-sulfonylation (see ). For redox reactions, explore Fe³⁺/H₂O₂ Fenton-like systems ().

- Mechanistic Probes : Use isotopic labeling (e.g., D₂O for H/D exchange studies) or in-situ IR spectroscopy to track intermediates. Compare kinetic data under aerobic vs. anaerobic conditions to elucidate radical vs. ionic pathways .

Q. How can computational modeling resolve contradictions in experimental data regarding the compound’s adsorption behavior on environmental surfaces?

Methodological Answer:

- Modeling Approaches : Perform DFT calculations to simulate adsorption energies on silica or metal-oxide surfaces (e.g., TiO₂). Validate with experimental isotherms (as in ).

- Data Reconciliation : If experimental adsorption capacities conflict with predictions, re-optimize force fields or consider solvent effects (e.g., polarity of wastewater matrices in ) .

Q. What methodologies are suitable for analyzing trace-level this compound in complex environmental matrices?

Methodological Answer:

- Sample Preparation : Use magnetic ionic liquid (MIL)-based dispersive liquid-liquid microextraction (DLLME) to preconcentrate the compound (). Optimize pH and solvent ratios via Box-Behnken experimental design.

- Detection : Employ UPLC-QTOF-MS with MRM transitions for specificity. Cross-validate with isotope dilution (e.g., ¹³C-labeled internal standards) .

Experimental Design Challenges

Q. How should researchers design experiments to assess the compound’s role in multicomponent reaction systems without interference from byproducts?

Methodological Answer:

- Control Experiments : Use knockout studies (omitting the compound) to identify byproduct sources. Monitor reaction progress via in-line PAT tools (e.g., ReactIR).

- Data Interpretation : Apply multivariate analysis (PCA or PLS) to deconvolute overlapping signals in spectroscopic data. Reference protocols from nanocomposite membrane studies () for handling synergistic effects .

Q. What strategies address low reproducibility in synthesizing this compound across different laboratories?

Methodological Answer:

- Standardization : Publish detailed procedural logs (e.g., stirring rates, catalyst aging times) as in . Use round-robin testing to identify variables (e.g., solvent purity, humidity).

- Collaborative Validation : Share raw data via platforms like Zenodo and replicate studies using open-source labware (e.g., Opentrons robots) .

Data Interpretation and Contradictions

Q. How to resolve discrepancies between theoretical and experimental vibrational spectra of this compound?

Methodological Answer:

- Spectral Refinement : Adjust computational parameters (e.g., basis sets, solvation models in Gaussian 16). Compare with solid-state IR (KBr pellet) to minimize solvent effects.

- Error Analysis : Quantify uncertainties in DFT-predicted frequencies (typically ±10 cm⁻¹). Cross-reference with Raman spectra for symmetry-forbidden modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.